molecular formula C8H13N3O B15272089 2-[(Ethylamino)methyl]-6-methyl-3,4-dihydropyrimidin-4-one

2-[(Ethylamino)methyl]-6-methyl-3,4-dihydropyrimidin-4-one

Cat. No.: B15272089
M. Wt: 167.21 g/mol
InChI Key: UEPHNTGNDVLJQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(Ethylamino)methyl]-6-methyl-3,4-dihydropyrimidin-4-one is a heterocyclic compound that belongs to the class of pyrimidinones. This compound is characterized by its unique structure, which includes an ethylamino group attached to a methyl-dihydropyrimidinone core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Ethylamino)methyl]-6-methyl-3,4-dihydropyrimidin-4-one typically involves the reaction of ethylamine with a suitable precursor, such as a dihydropyrimidinone derivative. One common method involves the condensation of ethylamine with 6-methyl-3,4-dihydropyrimidin-4-one under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-[(Ethylamino)methyl]-6-methyl-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrimidinones, amine derivatives, and oxo compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[(Ethylamino)methyl]-6-methyl-3,4-dihydropyrimidin-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[(Ethylamino)methyl]-6-methyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Ethylamino)methyl]-6-methyl-3,4-dihydropyrimidin-4-one is unique due to its specific structural features and the presence of the ethylamino group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

2-(ethylaminomethyl)-4-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C8H13N3O/c1-3-9-5-7-10-6(2)4-8(12)11-7/h4,9H,3,5H2,1-2H3,(H,10,11,12)

InChI Key

UEPHNTGNDVLJQV-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=NC(=CC(=O)N1)C

Origin of Product

United States

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